
(2-Methylbenzofuran-7-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylbenzofuran-7-yl)methanol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound has a methyl group at the 2-position and a methanol group at the 7-position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbenzofuran-7-yl)methanol typically involves the construction of the benzofuran ring followed by the introduction of the methyl and methanol groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor such as 2-methylphenol can undergo cyclization with an appropriate aldehyde or ketone to form the benzofuran ring. Subsequent functionalization steps introduce the methanol group at the 7-position .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, Friedel-Crafts acylation, and palladium-catalyzed coupling reactions are commonly employed. The choice of method depends on the desired scale of production and the specific properties of the target compound .
Chemical Reactions Analysis
Types of Reactions
(2-Methylbenzofuran-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzofuran-7-carboxylic acid, while reduction can produce benzofuran-7-methanol derivatives .
Scientific Research Applications
(2-Methylbenzofuran-7-yl)methanol has several scientific research applications:
Biology: The compound’s derivatives are studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Benzofuran derivatives are explored for their potential as therapeutic agents in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as improved thermal stability and electronic characteristics
Mechanism of Action
The mechanism of action of (2-Methylbenzofuran-7-yl)methanol and its derivatives involves interactions with specific molecular targets and pathways. For example, some benzofuran derivatives exhibit antimicrobial activity by inhibiting bacterial enzymes or disrupting cell membranes. Others may exert anticancer effects by inducing apoptosis or inhibiting cell proliferation through interactions with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound without the methyl and methanol groups.
2-Methylbenzofuran: Lacks the methanol group at the 7-position.
7-Hydroxybenzofuran: Has a hydroxyl group instead of a methanol group at the 7-position.
Uniqueness
(2-Methylbenzofuran-7-yl)methanol is unique due to the presence of both the methyl and methanol groups, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(2-methyl-1-benzofuran-7-yl)methanol |
InChI |
InChI=1S/C10H10O2/c1-7-5-8-3-2-4-9(6-11)10(8)12-7/h2-5,11H,6H2,1H3 |
InChI Key |
LUIBYSZZXFPOJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C(=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-](/img/structure/B12955457.png)
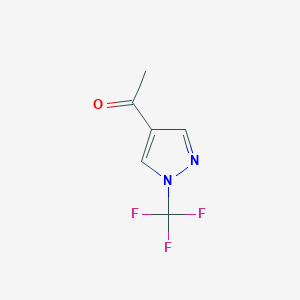
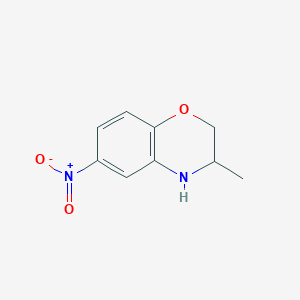
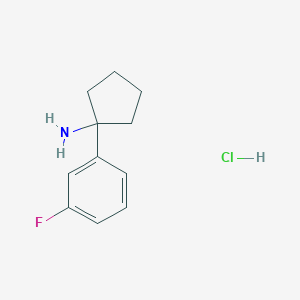

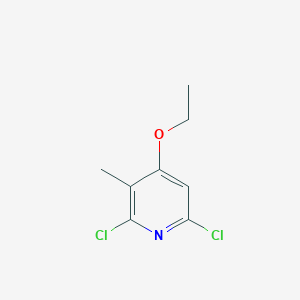
![3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B12955508.png)
![9-Bromo-5H-benzo[b]carbazole](/img/structure/B12955516.png)
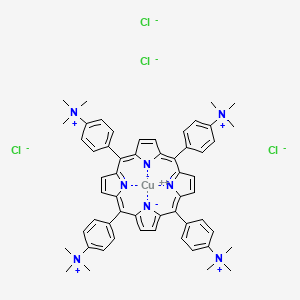

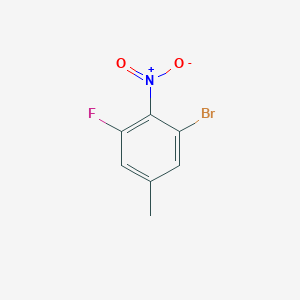
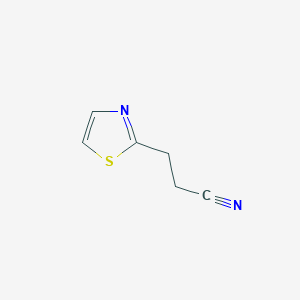
![3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12955537.png)
![5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12955545.png)
